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Introduction
Sudan Red B, also known as Solvent Red 19 or Fat Red 7B, is a synthetic, oil-soluble diazo

dye.[1] Chemically identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, it is

widely utilized in various industrial applications, including the coloring of oils, waxes, and

plastics.[1] In the realm of biological research, Sudan Red B is a valuable tool for microscopy,

primarily employed as a lysochrome (fat-soluble dye) for the histochemical staining of neutral

lipids, triglycerides, and lipoproteins.[2][3][4] Its strong affinity for lipids makes it an effective

agent for visualizing intracellular lipid droplets, suberin lamellae in plant cells, and for assessing

conditions like steatosis.[2][3][5] This guide provides an in-depth overview of the spectroscopic

properties of Sudan Red B and detailed protocols for its application in microscopy.

Core Spectroscopic Properties
Sudan Red B is an absorptive dye, meaning its utility in microscopy is based on its ability to

absorb light and impart color to the stained structures, which are then visualized using standard

bright-field microscopy. It is generally considered a non-fluorescent dye, with its primary

application being colorimetric staining rather than fluorescence imaging.

Data Presentation: Spectroscopic Characteristics
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The following table summarizes the key quantitative spectroscopic data for Sudan Red B. The

absorption maximum (λmax) can exhibit slight shifts depending on the solvent environment, a

phenomenon known as solvatochromism.

Property Value Solvent Reference(s)

Absorption Maximum

(λmax)
525 nm - [3]

528 nm - [6]

533 nm (Primary) Toluene

364 nm (Secondary) Toluene

Molar Extinction

Coefficient (ε)

≥24,660 M⁻¹cm⁻¹ (at

528-538 nm)
Toluene

≥14,230 M⁻¹cm⁻¹ (at

367-377 nm)
Toluene

Molecular Weight 379.46 g/mol - [1]

Chemical Formula C₂₄H₂₁N₅ - [3][7]

Solubility

Soluble in oils,

acetone, DMSO, DMF,

ethanol. Insoluble in

water.

- [1][3]

Experimental Protocols for Microscopy
The lipophilic nature of Sudan Red B dictates the methodologies for its use. Staining protocols

typically involve dissolving the dye in an organic solvent or a mixture that facilitates its

partitioning into the lipidic structures of the sample.

Protocol 1: Staining of Neutral Lipids in Plant Material
This protocol is adapted from an established method for the efficient staining of triacylglycerols

stored in oil bodies within plant tissues.[3][4]
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1. Reagents:

Sudan Red 7B (Fat Red 7B)

Polyethylene glycol (PEG-300)

Glycerol (90%)

2. Preparation of Staining Solution (0.1% w/v): a. Dissolve 50 mg of Sudan Red 7B powder in

25 mL of PEG-300. b. To facilitate dissolution, incubate the mixture for 1 hour at 90°C with

stirring. c. Allow the solution to cool to room temperature. d. Add an equal volume (25 mL) of

90% glycerol to the dye-PEG solution and mix thoroughly. e. Store the final staining solution at

room temperature.

3. Staining Procedure: a. Place fresh or fixed plant tissue sections into the staining solution. b.

Incubate the tissues in the solution for a duration ranging from 1 hour to overnight, depending

on the tissue thickness and permeability. c. After incubation, remove the tissues from the

staining solution. d. Rinse the tissues several times with distilled water to remove excess stain.

e. Mount the stained tissue on a microscope slide in a suitable mounting medium (e.g.,

glycerol). f. Observe under a bright-field light microscope. Lipid bodies will appear as distinct

red or red-orange structures.

Protocol 2: General Lipid Staining in Animal Cells
(Hepatocytes)
This is a generalized workflow for staining intracellular lipid droplets in cultured cells, such as

hepatocytes, to assess steatosis.[3][5] The core steps are applicable to various Sudan dyes.

1. Reagents:

Formaldehyde solution (4% in PBS), for fixation

Phosphate-Buffered Saline (PBS), pH 7.4

Sudan Red B staining solution (e.g., saturated solution in 70% ethanol or prepared as in

Protocol 1)
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Propylene Glycol (85% and 100%) for differentiation

Haematoxylin solution for nuclear counterstaining (optional)

Distilled water

2. Staining Procedure: a. Cell Fixation: Gently remove the cell culture medium and wash the

cells with PBS. Add 4% formaldehyde solution and incubate for 10-15 minutes at room

temperature to fix the cells. b. Washing: Remove the fixative and gently rinse the cells twice

with PBS. c. Differentiation (Pre-staining): Wash the fixed cells twice with 100% propylene

glycol. d. Staining: Remove the propylene glycol and add the Sudan Red B staining solution to

completely cover the cells. Incubate for 10-20 minutes at room temperature. e. Differentiation

(Post-staining): Remove the staining solution and add 85% propylene glycol. Incubate for 3

minutes to remove excess, non-specifically bound dye. f. Final Rinse: Remove the 85%

propylene glycol and rinse thoroughly with distilled water. g. Counterstaining (Optional): To

visualize nuclei, add haematoxylin solution and incubate for 3 minutes. Wash once with distilled

water and twice with tap water.[5] h. Imaging: Image the cells using a light microscope. Lipid

droplets will be stained a vibrant red, while nuclei (if counterstained) will appear blue.[5]

Mandatory Visualizations
Experimental Workflow: Plant Lipid Staining
The following diagram illustrates the procedural flow for staining neutral lipids in plant tissues

using Sudan Red B.
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Workflow for Staining Plant Lipids with Sudan Red B

Stain Preparation

Staining Protocol
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Caption: Workflow for Staining Plant Lipids with Sudan Red B.
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Logical Relationship: Staining Principle
This diagram outlines the principle behind lysochrome staining, where the dye's solubility

characteristics determine its localization.

Principle of Lysochrome Staining

Sudan Red B Dye

Staining Solution
(Dye in Solvent)

Staining Solvent
(e.g., PEG/Glycerol, Ethanol)

Target: Intracellular Lipids
(Highly Apolar)

Biological Sample

Aqueous Cellular Environment
(Polar)

Application

Preferential Partitioning

Click to download full resolution via product page

Caption: Principle of Lysochrome Staining with Sudan Red B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sudan Red 7B - Wikipedia [en.wikipedia.org]

2. Sudan stain - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1584857?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584857?utm_src=pdf-body
https://www.benchchem.com/product/b1584857?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Sudan_Red_7B
https://en.wikipedia.org/wiki/Sudan_stain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. caymanchem.com [caymanchem.com]

4. podb.nibb.ac.jp [podb.nibb.ac.jp]

5. In vitro evaluation of potential hepatotoxicity induced by drugs [re-place.be]

6. Absorption [Sudan Red 7B] | AAT Bioquest [aatbio.com]

7. Sudan Red 7B | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Properties and Applications of Sudan
Red B in Microscopy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584857#spectroscopic-properties-of-sudan-red-b-
for-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.caymanchem.com/product/33315/sudan-red-7b
http://podb.nibb.ac.jp/Organellome/FunctionalPDF/Nakamura-R_Lipidstaining0904.pdf
https://www.re-place.be/sites/default/files/Sudan%20Red%20III%20staining.doc
https://www.aatbio.com/absorbance-uv-visible-spectrum-graph-viewer/sudan_red_7b
https://pubchem.ncbi.nlm.nih.gov/compound/Sudan-Red-7B
https://www.benchchem.com/product/b1584857#spectroscopic-properties-of-sudan-red-b-for-microscopy
https://www.benchchem.com/product/b1584857#spectroscopic-properties-of-sudan-red-b-for-microscopy
https://www.benchchem.com/product/b1584857#spectroscopic-properties-of-sudan-red-b-for-microscopy
https://www.benchchem.com/product/b1584857#spectroscopic-properties-of-sudan-red-b-for-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

